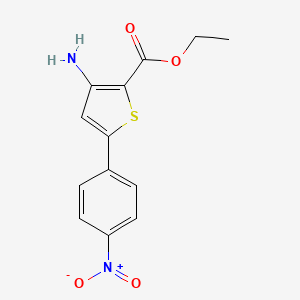

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

CAS No.: 910077-00-8

Cat. No.: VC2461228

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910077-00-8 |

|---|---|

| Molecular Formula | C13H12N2O4S |

| Molecular Weight | 292.31 g/mol |

| IUPAC Name | ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |

| Standard InChI Key | LUFNXFXZMZYAKC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N |

Introduction

Chemical Properties and Structure

Molecular Identity

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is characterized by several key identifiers that define its chemical identity. These include its registry numbers, molecular formulae, and various standardized chemical identifiers as detailed in Table 1.

| Identifier | Value |

|---|---|

| CAS Number | 910077-00-8 |

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| IUPAC Name | Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |

| Standard InChIKey | LUFNXFXZMZYAKC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)N+[O-])N |

Table 1: Chemical identifiers of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

Structural Features

The compound features a thiophene ring as its core structure, which is a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted at three positions:

-

Position 2: Ethyl carboxylate group (ethoxycarbonyl)

-

Position 3: Amino group (primary amine)

-

Position 5: 4-Nitrophenyl group (a benzene ring with a nitro substituent in the para position)

This arrangement of functional groups contributes to the compound's electronic properties, reactivity patterns, and potential applications in various fields. The amino group provides a nucleophilic site, while the nitrophenyl group introduces electron-withdrawing characteristics. The ethyl carboxylate offers opportunities for further functionalization through ester chemistry.

Synthesis and Preparation

Synthetic Routes

Several synthetic pathways have been developed for the preparation of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. One well-documented route involves the reaction of (2E)-3-chloro-3-(4-nitrophenyl)prop-2-enenitrile with ethyl bromoacetate in the presence of sodium sulfide nonahydrate .

The reaction typically proceeds as follows:

-

Nucleophilic attack by the sulfide anion on the α-carbon of ethyl bromoacetate

-

Subsequent Michael addition to the activated olefin of the enenitrile

-

Cyclization to form the thiophene ring

-

Tautomerization to afford the amino-substituted product

The reaction conditions typically involve:

-

Solvent: N,N-dimethylformamide (DMF)

-

Temperature: 60°C

-

Reaction time: Approximately 3 hours

Purification Methods

After synthesis, the compound requires purification to remove by-products and unreacted starting materials. Common purification techniques include:

-

Recrystallization: Typically performed using appropriate solvent systems such as ethanol/water or acetone/hexane mixtures.

-

Column chromatography: Often utilizing silica gel as the stationary phase and mixtures of ethyl acetate and hexane as the mobile phase.

-

Preparative HPLC: For obtaining highly pure samples required for pharmaceutical or electronic applications.

The purity of the final product is often assessed using analytical techniques such as HPLC, NMR spectroscopy, and elemental analysis to ensure it meets the required specifications for subsequent applications.

Applications

Pharmaceutical Development

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its multi-functional structure provides numerous opportunities for chemical modification, making it an attractive building block for medicinal chemistry .

The compound's utility in pharmaceutical research stems from:

-

The amino group, which can be functionalized through acylation, alkylation, or reductive amination

-

The carboxylate moiety, which can undergo transesterification or hydrolysis to the corresponding acid

-

The nitro group, which can be reduced to an amine, providing additional sites for derivatization

-

The thiophene core, which contributes to the biological activity of many drug candidates

These structural features have led to the exploration of this compound and its derivatives in the development of potential therapeutic agents targeting various diseases and disorders .

Material Science and Organic Electronics

The electronic properties of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate make it particularly interesting for applications in organic electronics and materials science. The compound's extended π-conjugated system, coupled with the electron-withdrawing nitrophenyl group and the electron-donating amino group, creates a push-pull electronic system with interesting optical and electronic properties .

Specific applications in this field include:

-

Organic Light-Emitting Diodes (OLEDs): The compound's electronic properties contribute to enhanced efficiency and performance in OLED devices, where it can function as an electron-transporting or light-emitting material.

-

Organic Field-Effect Transistors (OFETs): The thiophene core, similar to that found in polythiophenes, suggests potential applications in semiconductor devices.

-

Photovoltaic Materials: The compound's absorption characteristics in the visible region make it potentially useful in organic solar cells.

-

Conductive Polymers: As a monomer for polymerization reactions, leading to conductive materials with specific electrical properties .

Biological Research

In biological research, Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is investigated for its interactions with various biological targets. The compound has potential applications in:

-

Enzyme Inhibition Studies: The compound's structure allows for specific interactions with enzyme active sites, making it valuable for studies related to enzyme inhibition mechanisms.

-

Receptor Binding Assays: The functional groups present in the molecule can engage in various non-covalent interactions with biological receptors, including hydrogen bonding, π-stacking, and electrostatic interactions.

-

Structure-Activity Relationship (SAR) Studies: As a scaffold for creating compound libraries with systematic variations, enabling the exploration of structure-activity relationships in biological systems .

Sensor Development

The compound exhibits properties that make it suitable for the development of chemical and biological sensors. Its capacity to undergo color changes in response to specific analytes has led to its exploration in colorimetric sensing applications .

Potential sensing applications include:

-

Environmental Pollutant Detection: The compound's optical properties can change upon interaction with specific environmental contaminants, providing a visual indication of their presence.

-

Biological Marker Sensing: Detection of specific biomarkers through interactions that result in measurable changes in the compound's spectroscopic properties.

-

pH Indicators: The amino group's protonation state is pH-dependent, potentially enabling applications in pH sensing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume